Ethanethiol, 2-[(9-anthracenylmethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-[(9-anthracenylmethyl)amino]- is a compound that combines the structural features of ethanethiol and anthracene This compound is characterized by the presence of an ethanethiol group attached to an anthracenylmethyl amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-[(9-anthracenylmethyl)amino]- typically involves the reaction of 9-anthracenemethanol with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2-[(9-anthracenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Cycloaddition: The anthracene moiety can undergo [4+4] cycloaddition reactions under UV light.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Cycloaddition: UV light and suitable solvents like dichloromethane.
Major Products Formed
Oxidation: Disulfides.
Substitution: N-alkyl or N-acyl derivatives.
Cycloaddition: Cycloadducts with altered photophysical properties.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-[(9-anthracenylmethyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as luminescent polymers and sensors
Wirkmechanismus
The mechanism of action of Ethanethiol, 2-[(9-anthracenylmethyl)amino]- involves its interaction with various molecular targets:
Thiol Group: Can form disulfide bonds, affecting redox states.
Amino Group: Participates in hydrogen bonding and nucleophilic reactions.
Anthracene Moiety: Engages in photochemical reactions, leading to dimerization and other photophysical changes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol: Known for its strong odor and use as an odorant in natural gas.
9-Anthracenemethanol: Used in the synthesis of supramolecular assemblies.
Anthracene-9-carboxylic acid: Utilized in photochemical studies
Uniqueness
Ethanethiol, 2-[(9-anthracenylmethyl)amino]- is unique due to its combination of a thiol group, an amino group, and an anthracene moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications .
Eigenschaften
CAS-Nummer |
211447-53-9 |
---|---|
Molekularformel |
C17H17NS |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
2-(anthracen-9-ylmethylamino)ethanethiol |
InChI |
InChI=1S/C17H17NS/c19-10-9-18-12-17-15-7-3-1-5-13(15)11-14-6-2-4-8-16(14)17/h1-8,11,18-19H,9-10,12H2 |
InChI-Schlüssel |
ZXCWLEVFAYIQSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.